4-CHLORO-2-METHYL-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDINE
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Description
4-CHLORO-2-METHYL-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDINE is a useful research compound. Its molecular formula is C10H9ClN2S and its molecular weight is 224.71 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Pathways and Stability
- Research on similar diazaindenes, such as the synthesis and stability study of 2-methyl-2,4-diaza- and 2-methyl-2,5-diaza-indenes, reveals insights into synthetic routes and the stability of these compounds under various conditions. These findings indicate potential applications in developing synthetic strategies for complex heterocyclic compounds and understanding their stability for various applications (Armarego et al., 1972).
Metal-Induced Synthesis
- A study on the metal-induced facile synthesis of a tricyclic system suggests the potential for metal catalysis in forming intricate molecular structures, which could be relevant for material science and organic synthesis (Tandon & Lucas, 2008).
Cycloaddition Reactions
- Cycloaddition reactions, such as those involving chloro bis(trimethylsilyl)methylene phosphane, demonstrate the chemical reactivity of similar compounds and their potential applications in creating novel phosphorus-containing heterocycles, which could have implications in materials science and pharmaceutical chemistry (Schnurr & Regitz, 1988).
Liquid Crystalline Materials
- The one-pot synthesis research leading to new liquid crystalline materials suggests that structurally related compounds could have applications in the development of new materials with unique optical properties, potentially useful in display technology or optical devices (Konstantinova et al., 1999).
Cyclisation Reactions
- Research into cyclisation reactions, particularly involving compounds with hidden axial chirality, highlights the potential for these molecules in stereocontrolled synthetic processes. Such processes are crucial for the development of enantiomerically pure compounds, which have significant applications in pharmaceutical synthesis (Beagley et al., 1993).
Properties
IUPAC Name |
12-chloro-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c1-5-12-9(11)8-6-3-2-4-7(6)14-10(8)13-5/h2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKZGTQKVYLRPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCC3)C(=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355032 |
Source
|
Record name | ST50051575 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300816-24-4 |
Source
|
Record name | 4-Chloro-6,7-dihydro-2-methyl-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=300816-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ST50051575 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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